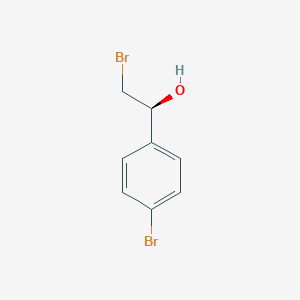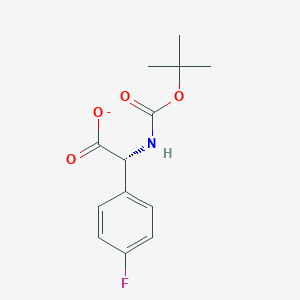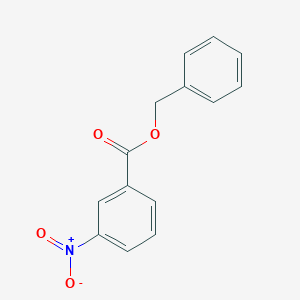
Benzyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C14H11NO4 and a molecular weight of 261.24 g/mol. This compound is synthesized through a simple chemical reaction and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been used as a building block in the synthesis of other compounds with potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of benzyl 3-nitrobenzoate is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the growth and proliferation of microorganisms. It is also thought to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Benzyl 3-nitrobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 3-nitrobenzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It has also been found to exhibit potent antimicrobial and antifungal properties, making it a useful tool for studying the effects of these microorganisms on various biological systems. However, one limitation of benzyl 3-nitrobenzoate is that its mechanism of action is not fully understood, which may limit its potential applications in drug discovery and development.
Zukünftige Richtungen
There are several future directions for the study of benzyl 3-nitrobenzoate. One potential direction is the synthesis of analogs of this compound with improved antimicrobial, antifungal, and anti-inflammatory properties. Another direction is the study of the mechanism of action of benzyl 3-nitrobenzoate to better understand its potential applications in drug discovery and development. Additionally, further research is needed to determine the potential applications of benzyl 3-nitrobenzoate in the treatment of oxidative stress-related disorders.
Synthesemethoden
The synthesis of benzyl 3-nitrobenzoate involves the reaction between benzyl alcohol and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces benzyl 3-nitrobenzoate as a yellow crystalline solid. The chemical equation for the synthesis reaction is as follows:
C6H5CH2OH + C7H4NO4Cl → C6H5CH2OCOC6H4NO2 + HCl
Eigenschaften
CAS-Nummer |
136322-11-7 |
|---|---|
Produktname |
Benzyl 3-nitrobenzoate |
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
benzyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2 |
InChI-Schlüssel |
QXYKESHEGVTGLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



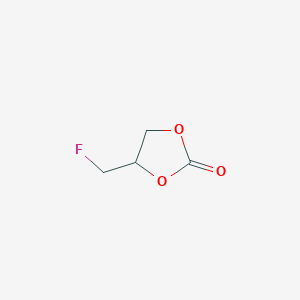
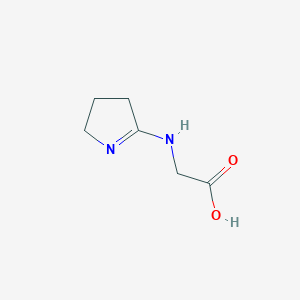
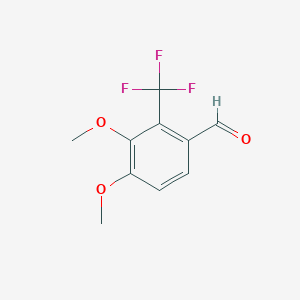

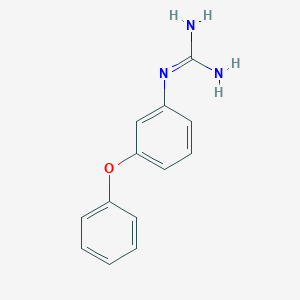
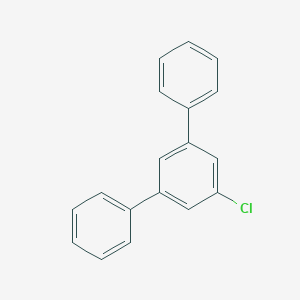
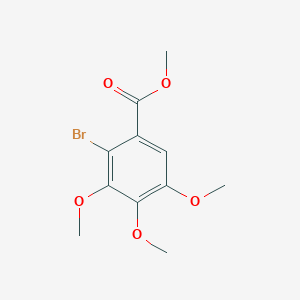
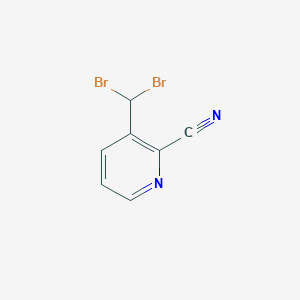
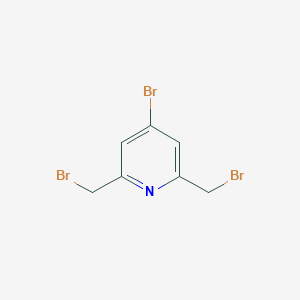
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
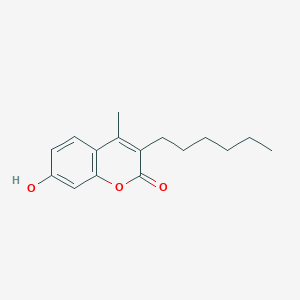
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
